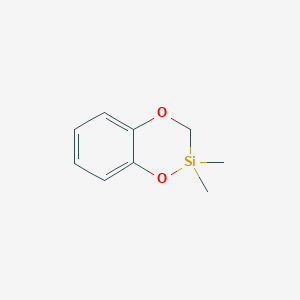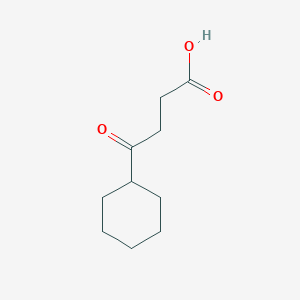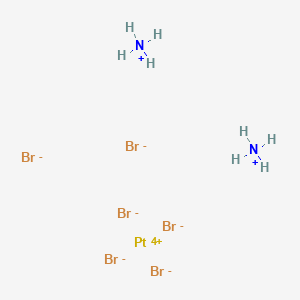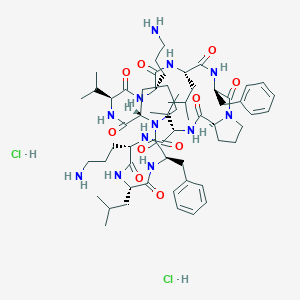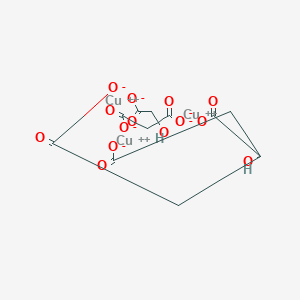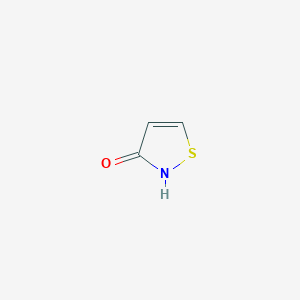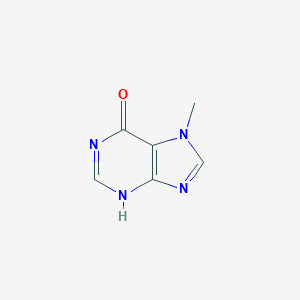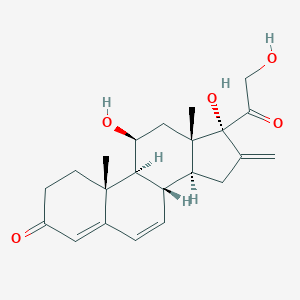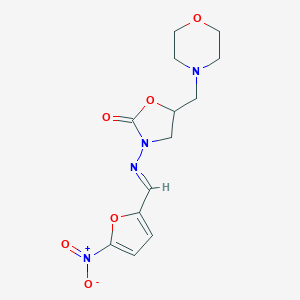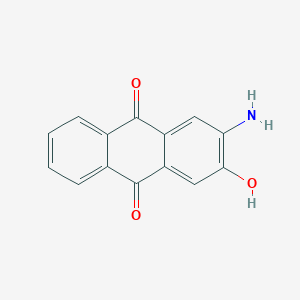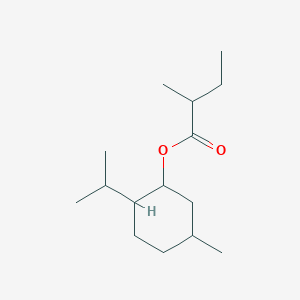
Menthyl isovalerate
作用机制
Target of Action
Menthyl isovalerate, also known as validolum, is primarily targeted at sensory nerve receptors in the oral mucosa . The stimulation of these receptors leads to the release of endorphins , which are neurotransmitters that can relieve pain and induce feelings of pleasure or euphoria.
Mode of Action
Upon administration, this compound interacts with its primary targets, the sensory nerve receptors. This interaction triggers the release of endorphins, which subsequently bind to opioid receptors in the nervous system . This binding action inhibits the transmission of pain signals, thereby producing an analgesic effect .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the endorphin release pathway. Endorphins, once released, interact with the opioid receptors in the brain and nervous system, inhibiting the transmission of pain signals and inducing a state of relaxation .
Pharmacokinetics
It is known that the compound is a transparent oily, colorless liquid with a smell of menthol . It is very slightly soluble in ethanol, while practically insoluble in water , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of sensory nerve receptor activity and the subsequent release of endorphins . This leads to the inhibition of pain signal transmission, resulting in analgesic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of inhibitors such as ammonium, sulfide, and chlortetracycline (CTC) can affect the oxidation of isovalerate, a key intermediate during anaerobic digestion . These inhibitors can therefore potentially impact the effectiveness of this compound.
准备方法
假胸腺嘧啶可以通过二酮与尿素的缩合反应合成 . 这种方法通常用于有机合成和工业生产。 反应通常涉及使用诸如乙腈、水和磷酸之类的溶剂,而甲酸则用于与质谱兼容的应用 .
化学反应分析
假胸腺嘧啶会经历各种化学反应,包括:
氧化: 假胸腺嘧啶可以被氧化形成不同的产物,具体取决于使用的试剂和条件。
还原: 它可以在特定条件下被还原以产生不同的衍生物。
取代: 假胸腺嘧啶可以发生取代反应,其中一个或多个氢原子被其他原子或基团取代。这些反应中常用的试剂包括乙腈、水、磷酸和甲酸. 从这些反应中形成的主要产物取决于使用的具体条件和试剂。
科学研究应用
假胸腺嘧啶在科学研究中具有广泛的应用:
作用机理
假胸腺嘧啶的作用机理涉及它与各种分子靶点和途径的相互作用。 据显示,它在体内产生明显的辐射防护作用,这被认为是由于它能够调节核酸和其他代谢中间体的合成 .
相似化合物的比较
假胸腺嘧啶与其他嘧啶衍生物(如胸腺嘧啶、胞嘧啶和尿嘧啶)类似。它在特定的生物学效应和应用方面是独一无二的。例如:
属性
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h10-14H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHREPYEIHRUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(CCC1C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866294 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53004-93-6, 16409-46-4 | |
| Record name | 5-Methyl-2-(1-methylethyl)cyclohexyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53004-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Validol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053004936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(isopropyl)-5-methylcyclohexyl 2-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is menthyl isovalerate and what is its molecular structure?
A1: this compound, also known as validol, is an ester formed by the condensation of menthol and isovaleric acid. [] Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, infrared (IR) spectroscopy combined with Density Functional Theory (DFT) calculations using the B3LYP/6-31++G** force field has been used to characterize the structure of this compound. [] This analysis provided detailed information on bond lengths and vibrational frequencies.
Q3: How is this compound synthesized?
A3: this compound can be synthesized through several methods:
- Esterification of l-menthol and isovaleric acid: This reaction can be catalyzed by macroporous resin supported Ce4+. Optimal conditions for this synthesis include a catalyst amount of 2% (relative to the total mass of l-menthol and isovaleric acid), a 1:1.6 molar ratio of l-menthol to isovaleric acid, a reaction temperature of 120°C, and a reaction time of 6 hours. These conditions result in an 80% yield of this compound. []
- Hydrocarbalkoxylation of isobutylene: This method involves reacting isobutylene with carbon monoxide and menthol in the presence of a palladium-phosphine catalyst system like Pd(OAc)2 + PPh3 + p-CH3C6H4SO3OH. []
Q4: What are the applications of this compound?
A4: this compound is primarily known as an active component in the medication validol. [] Validol is used for its purported therapeutic effects, but more research is needed to fully understand its mechanism of action and efficacy.
Q5: Are there any analytical methods for determining the concentration of this compound?
A5: Yes, gas chromatography (GC) with flame-ionization detection has been successfully employed to determine the concentration of this compound in tablet dosage forms. [] This method utilizes n-octanol as an internal standard and a HP-FFAP (nitroterephthalic acid modified polyethylene glycol) fused silica capillary column for separation.
Q6: Has this compound been found in natural sources?
A6: Yes, this compound has been identified as a constituent in the essential oils of several plants, including:
- Tanacetum elburensis Mozaff: this compound constitutes 20.0% of the oil. []
- Tanacetum polycephalum subsp. duderanum: It represents 2.94% of the flower oil. []
- Blueberry seed oil: this compound is a principal constituent, accounting for 30.06% of the volatiles. []
Q7: Are there any known catalysts for the synthesis of this compound?
A8: Research indicates that macroporous resin-supported Ce4+ and palladium-phosphine complexes can effectively catalyze the synthesis of this compound. [, ] The Ce4+ catalyst can be recycled more than five times without significant loss of activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



